3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide is a compound characterized by its unique molecular structure, which includes a tetrazole moiety and aromatic rings. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and pharmacology.
The compound can be synthesized through various chemical methods, often involving the reaction of specific precursors under controlled conditions. It is cataloged in databases such as PubChem and has been referenced in various scientific literature, indicating its relevance in ongoing research.
This compound falls under the category of organic compounds, specifically amides, and is classified based on its functional groups, including the presence of a tetrazole ring. Its systematic name reflects its complex structure, which includes methoxy and phenyl groups.
The synthesis of 3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step reactions. Common methods include:
The synthesis process may require specific conditions such as:
The molecular structure of 3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide can be described using its molecular formula . The structure features:
Key molecular data includes:
CC(C(=O)N(C1=CC=CC=C1)C2=NN=N2)C3=CC(=C(C=C3)OC)C=C
XKZQGJZLZKXQTD-UHFFFAOYSA-N
The compound can participate in various chemical reactions, including:
Reactions involving this compound are often monitored using techniques such as:
The mechanism of action for 3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide is not fully characterized but may involve:
Research into similar compounds suggests that tetrazole-containing structures often exhibit biological activity, including anti-inflammatory and analgesic effects.
3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide has potential applications in various fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: